Pigment Red 31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

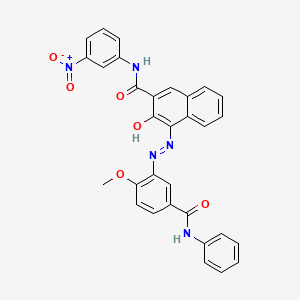

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N5O6/c1-42-27-15-14-20(30(38)32-21-9-3-2-4-10-21)17-26(27)34-35-28-24-13-6-5-8-19(24)16-25(29(28)37)31(39)33-22-11-7-12-23(18-22)36(40)41/h2-18,37H,1H3,(H,32,38)(H,33,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZGTQYOWXFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064365 | |

| Record name | C.I. Pigment Red 31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6448-96-0 | |

| Record name | Pigment Red 31 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6448-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 31 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[5-(anilino)carbonyl-2-methoxyphenyl]azo]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Pigment Red 31

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 31, identified by the Colour Index as C.I. 12360 and CAS number 6448-96-0, is a monoazo pigment prized for its vibrant bluish-red hue and robust performance characteristics. This technical guide provides a comprehensive overview of the synthesis and manufacturing methods of this compound. The synthesis involves a two-stage process: the diazotization of N-(3-amino-4-methoxyphenyl)benzamide, commonly known as Fast Red KD base, followed by an azo coupling reaction with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, also referred to as Naphthol AS-BS. This document details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical pathways and experimental workflows.

Introduction

This compound is a significant colorant used in various industrial applications, including printing inks, coatings, and the coloring of rubber products.[1] Its molecular formula is C₃₁H₂₃N₅O₆, and it has a molecular weight of 561.54 g/mol .[1] The pigment's desirable properties, such as good lightfastness, heat resistance, and migration resistance, are directly attributable to its molecular structure, which is achieved through a well-defined synthesis process.[1] Understanding the intricacies of its manufacturing is crucial for quality control and the development of new pigments with enhanced properties.

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye chemistry, proceeding in two main stages:

-

Diazotization: The primary aromatic amine, N-(3-amino-4-methoxyphenyl)benzamide, is converted into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is reacted with the coupling component, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, to form the final pigment.

A general overview of this pathway is presented below.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the synthesis of this compound.

Synthesis of the Coupling Component: 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide (Naphthol AS-BS)

The synthesis of Naphthol AS-BS involves the condensation of 3-hydroxy-2-naphthoic acid with m-nitroaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Hydroxy-2-naphthoic acid | 188.18 |

| m-Nitroaniline | 138.12 |

| Phosphorus trichloride (B1173362) | 137.33 |

| Chlorobenzene (B131634) | 112.56 |

| Sodium Carbonate | 105.99 |

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a suspension of 3-hydroxy-2-naphthoic acid is prepared in chlorobenzene.

-

Phosphorus trichloride is added dropwise to the suspension while maintaining a controlled temperature. This reaction forms the acid chloride of 3-hydroxy-2-naphthoic acid.

-

A solution of m-nitroaniline in chlorobenzene is then added to the reaction mixture.

-

The mixture is heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent to remove unreacted starting materials and byproducts.

-

The washed product is then treated with an aqueous solution of sodium carbonate to neutralize any remaining acidic impurities.

-

The final product, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, is collected by filtration, washed with water until neutral, and dried.

Diazotization of N-(3-amino-4-methoxyphenyl)benzamide (Fast Red KD base)

This procedure outlines the conversion of the primary aromatic amine to its corresponding diazonium salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| N-(3-amino-4-methoxyphenyl)benzamide | 242.27 |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl, conc.) | 36.46 |

| Deionized Water | 18.02 |

| Ice | - |

Procedure:

-

A suspension of N-(3-amino-4-methoxyphenyl)benzamide is prepared in deionized water and concentrated hydrochloric acid in a reaction vessel.

-

The mixture is stirred vigorously and cooled to a temperature of 0-5 °C using an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine suspension. The rate of addition is carefully controlled to maintain the temperature below 5 °C.

-

The reaction is continued with stirring for a specified period after the complete addition of the sodium nitrite solution.

-

The completion of the diazotization reaction is confirmed by testing for the absence of the primary aromatic amine using a suitable indicator, such as starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

-

The resulting diazonium salt solution is kept cold and should be used promptly in the subsequent coupling reaction due to its instability at higher temperatures.

Azo Coupling Reaction

The final step in the synthesis of this compound is the coupling of the diazonium salt with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Diazonium salt solution (from step 3.2) | - |

| 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide | 308.29 |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 |

| Deionized Water | 18.02 |

| Ice | - |

Procedure:

-

A solution of 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide is prepared in an aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group, activating the molecule for electrophilic attack.

-

The solution of the coupling component is cooled to 0-5 °C in an ice bath.

-

The cold diazonium salt solution is added slowly to the cold solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) throughout the addition of the diazonium salt. This can be achieved by the controlled addition of a sodium hydroxide solution.

-

The coupling reaction results in the precipitation of the brightly colored this compound.

-

After the addition is complete, the reaction mixture is stirred for an extended period to ensure the completion of the coupling.

-

The pigment is then isolated by filtration.

-

The filter cake is washed thoroughly with water to remove any soluble impurities and salts.

-

The final pigment is dried under controlled conditions to obtain a fine powder.

Quantitative Data

While specific yields and reactant ratios can vary depending on the industrial process and desired pigment characteristics, the following table provides a general overview based on stoichiometric calculations and typical process efficiencies.

| Stage | Reactant 1 | Reactant 2 | Key Conditions | Typical Molar Ratio (R1:R2) | Theoretical Yield (per mole of limiting reagent) |

| Diazotization | N-(3-amino-4-methoxyphenyl)benzamide | Sodium Nitrite | 0-5 °C, acidic | 1 : 1.05-1.1 | ~100% (in solution) |

| Coupling | Diazonium Salt | 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide | 0-10 °C, alkaline | 1 : 1 | High |

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of azo chemistry. Careful control of reaction parameters such as temperature, pH, and stoichiometry is paramount to achieving a high-quality pigment with the desired coloristic and performance properties. The detailed protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis and further research into the manufacturing of this important colorant. Further optimization of the synthesis and post-synthesis treatments can lead to pigments with improved characteristics for advanced applications.

References

In-depth Technical Guide to the Spectroscopic Data of CAS Number 6448-96-0 (Pigment Red 31)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 6448-96-0. This organic azo dye is commercially known as Pigment Red 31 and has the chemical name 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-(3-nitrophenyl)-2-naphthamide.[][2] Its molecular formula is C31H23N5O6, and it has a molecular weight of approximately 561.54 g/mol .[2][3] this compound is utilized in various industrial applications, including inks, paints, plastics, and textiles, due to its vibrant bluish-red hue.

This document summarizes the available spectroscopic data, including UV-Visible, and mentions the existence of Fourier-Transform Infrared (FT-IR) data. It also outlines the synthetic pathway and provides a logical workflow for the characterization of this pigment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6448-96-0 | [2] |

| C.I. Number | 12360 | [4] |

| Molecular Formula | C31H23N5O6 | [2][3] |

| Molecular Weight | 561.54 g/mol | [2][3] |

| IUPAC Name | 3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | [] |

| Appearance | Red powder | |

| Melting Point | 308-311 °C | |

| Boiling Point | 703.3 °C at 760 mmHg | |

| Solubility | Insoluble in water, soluble in some organic solvents. | [2] |

Synthesis

The synthesis of this compound involves a diazotization reaction followed by an azo coupling.[2] The general synthetic pathway is outlined below.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Diazotization: N-(3-amino-4-methoxyphenyl)benzamide is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C). This reaction forms the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide. This electrophilic aromatic substitution reaction yields the final product, this compound.[2]

-

Purification: The crude pigment is purified by washing with water and appropriate solvents to remove unreacted starting materials and byproducts.

A visual representation of the synthesis workflow is provided in the diagram below.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound is characterized by strong absorption in the visible region, which is responsible for its red color. The absorption maxima can vary depending on the solvent and the polymorphic form of the pigment.

Experimental Protocol:

A general procedure for obtaining the UV-Visible spectrum of an organic pigment like this compound is as follows:

-

Sample Preparation: A dilute solution of the pigment is prepared in a suitable solvent (e.g., N,N-dimethylformamide - DMF) of spectroscopic grade. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The instrument is calibrated using a reference cuvette containing the pure solvent.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

| Wavelength (λmax) | Solvent | Reference |

| ~530 nm | DMF | |

| ~425 nm | DMF |

The following diagram illustrates the general workflow for UV-Visible spectroscopic analysis.

Caption: UV-Visible Spectroscopy Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Infrared Spectroscopy for Cultural Heritage (IRUG) spectral database contains an entry for the FT-IR spectrum of this compound (PR31).[5][6] This suggests that FT-IR data is available for this compound, which would be crucial for identifying its functional groups.

Expected Functional Group Vibrations:

Based on the structure of this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: (hydroxyl group)

-

N-H stretching: (amide and amine groups)

-

C=O stretching: (amide carbonyl groups)

-

N=N stretching: (azo group)

-

C-N stretching:

-

C-O stretching: (methoxy group)

-

Aromatic C-H and C=C stretching:

A detailed experimental protocol for FT-IR analysis would typically involve:

-

Sample Preparation: The solid pigment sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

The logical relationship for identifying functional groups using FT-IR is depicted below.

References

In-depth Technical Guide: Characterization of C31H23N5O6

Initial Research Findings and Report

An extensive search for a specific, well-characterized chemical compound with the molecular formula C31H23N5O6 has been conducted. The objective was to synthesize existing scientific literature into a comprehensive technical guide detailing its characterization, experimental protocols, and associated biological pathways.

Following a thorough database search, it has been determined that there is no specific, publicly documented, and well-characterized compound corresponding to the molecular formula C31H23N5O6. The search yielded general information about broad classes of molecules and various synthetic compounds, but no concrete data for a molecule with this precise composition.

Consequently, the creation of an in-depth technical guide or whitepaper as originally requested is not feasible at this time due to the absence of a known compound to analyze. Further research would be required to first synthesize and characterize a novel compound with this formula before a comprehensive guide could be developed.

A Comprehensive Technical Guide to the Solubility of Pigment Red 31 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Pigment Red 31 (C.I. 12360), a monoazo pigment. Understanding the solubility of this pigment is crucial for its application in various fields, including inks, coatings, plastics, and potentially in specialized research applications.[1][2][3] This document compiles available data on its solubility in aqueous and organic media, details experimental protocols for solubility determination, and presents this information in a clear and accessible format for technical professionals.

Core Properties of this compound

This compound is a bluish-red synthetic organic pigment.[4][5] It is known for its good lightfastness and resistance to various environmental factors.[2][5] Chemically, it is identified as N-(3-amino-4-methoxyphenyl)benzamide diazotized and coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[4]

Table 1: General Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [4] |

| C.I. Number | 12360 | [4][5][6] |

| CAS Number | 6448-96-0 | [4][5][6] |

| Molecular Formula | C31H23N5O6 | [2][4][6] |

| Molecular Weight | 561.54 g/mol | [2][4][6] |

| Appearance | Red powder | [2][5] |

| Density | ~1.37 - 1.5 g/cm³ | [2] |

Aqueous and Organic Solvent Solubility

The solubility of a pigment is a critical parameter that influences its performance, including bleeding, migration, and final application suitability. This compound is generally characterized by its low solubility in most common solvents, a desirable trait for many of its intended applications to prevent migration.[7]

Aqueous Solubility

This compound is practically insoluble in water .[4] One source quantifies this with an extremely low value of 7.22 ng/L at 25°C. This negligible solubility is a key characteristic of azo pigments, which are designed to be particulate solids that color by dispersion rather than dissolving.[7]

Solubility and Resistance in Organic Solvents

Table 2: Qualitative Solubility and Resistance of this compound in Various Media

| Solvent/Medium | Resistance Rating (1-5 Scale) | Interpretation | Reference |

| Water | 4-5 | Very Good to Excellent Resistance | [5] |

| Ethanol | 5 | Excellent Resistance | [5] |

| Butyl Acetate | 3 | Moderate Resistance | [5] |

| Benzene | 3 | Moderate Resistance | [5] |

| Ketone | 3 | Moderate Resistance | [5] |

| Acid | 4-5 | Very Good to Excellent Resistance | [5] |

| Alkali | 4-5 | Very Good to Excellent Resistance | [5] |

| Oil | 4-5 | Very Good to Excellent Resistance | [5] |

It is noted that while having "excellent resistance" to ethanol, it is also described as being "soluble in ethanol".[4][5] This apparent contradiction highlights the importance of distinguishing between qualitative resistance to bleeding in a final product and the actual, quantifiable solubility of the raw pigment powder in a pure solvent. The term "soluble" in some contexts may indicate that it can be dissolved to some extent, which may be sufficient for specific laboratory procedures like NMR spectroscopy, where solubility can be enhanced by additives.[8]

Experimental Protocol for Determining Pigment Solubility

A standardized and rigorous experimental protocol is essential for obtaining reliable and comparable solubility data. The following methodology is a comprehensive approach based on established principles for testing pigment solubility.

Principle

The quantitative determination of pigment solubility can be achieved through gravimetric or spectrophotometric methods. The core principle involves creating a saturated solution of the pigment in a specific solvent, separating the undissolved solids, and then quantifying the amount of dissolved pigment in the supernatant.

Materials and Equipment

-

This compound powder

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, xylene, dimethyl sulfoxide)

-

Analytical balance (± 0.0001 g)

-

Conical flasks or screw-cap vials

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (0.2 µm or smaller pore size)

-

Glass syringes

-

Petri dishes or weighing boats

-

Drying oven

-

UV-Vis Spectrophotometer (for spectrophotometric method)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or use a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Pigment:

-

Allow the suspension to settle.

-

To completely remove all solid particles, centrifuge the suspension at a high speed.

-

Carefully draw the clear supernatant using a syringe and pass it through a fine syringe filter (e.g., 0.2 µm) to ensure no particulate matter remains.

-

-

Quantification of Dissolved Pigment:

-

Gravimetric Method:

-

Accurately measure a specific volume of the filtered, saturated solution into a pre-weighed, dry petri dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved pigment.

-

-

Spectrophotometric Method (if applicable):

-

This method requires the pigment to have a distinct absorbance peak in the UV-Vis spectrum in the chosen solvent.

-

A calibration curve must first be prepared using solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the filtered, saturated solution (diluted if necessary) at the wavelength of maximum absorbance (λmax).

-

Use the calibration curve and the Beer-Lambert law to determine the concentration of the pigment in the solution.

-

-

-

Calculation of Solubility:

-

Gravimetric: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

-

Spectrophotometric: The concentration is determined directly from the calibration curve.

-

Conclusion

This compound exhibits very low solubility in water and varying degrees of resistance to organic solvents. While quantitative solubility data remains sparse in readily available literature, the provided experimental protocol offers a robust framework for researchers to determine these values for their specific applications. A thorough understanding and in-house determination of the solubility of this compound in relevant solvent systems are critical for optimizing formulations, ensuring product stability, and meeting performance requirements in research, development, and industrial settings.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. This compound [dyestuffintermediates.com]

- 5. union-pigment.com [union-pigment.com]

- 6. This compound (pr31) - ORGANIC PIGMENT RED - L COLOR [l-color.com]

- 7. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 8. A method for increasing the solubility of industrial azo pigments for 13 C and 1 H NMR spectra and the assignments of their 13 C and 1 H NMR peaks - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation Profile of C.I. Pigment Red 31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Pigment Red 31 (C.I. 12360). This compound is a monoazo pigment widely utilized in the coloring of plastics, inks, and coatings. A thorough understanding of its thermal behavior is critical for its application in high-temperature processing and for assessing its long-term stability and potential for degradation product formation.

Thermal Stability Analysis

The thermal stability of this compound is a key parameter influencing its processing and end-use applications. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

While specific experimental thermograms for this compound are not widely published, its thermal stability has been reported in technical data sheets, with heat resistance values cited at approximately 160°C and for short durations up to 280°C.[1][2] The following table summarizes the expected quantitative data from TGA and DSC analyses based on these reported values and the typical behavior of similar monoazo pigments.

| Parameter | Value | Method | Notes |

| Thermogravimetric Analysis (TGA) | |||

| Onset of Decomposition (Tonset) | ~ 250 - 280 °C | TGA | The temperature at which significant weight loss begins. |

| Temperature at 5% Weight Loss (Td5%) | ~ 280 - 300 °C | TGA | A common metric for initial thermal degradation. |

| Temperature at Maximum Rate of Decomposition | ~ 300 - 350 °C | DTG (Derivative Thermogravimetry) | Indicates the point of most rapid weight loss. |

| Residual Mass @ 600°C | Variable | TGA | Dependent on the final stable degradation products. |

| Differential Scanning Calorimetry (DSC) | |||

| Exothermic Decomposition Peak | ~ 290 - 340 °C | DSC | Indicates the thermal energy released during decomposition.[3] |

Experimental Protocols

A standardized approach is crucial for obtaining reproducible thermal analysis data.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A controlled heating rate of 10 °C/min is standard.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset of decomposition and the temperatures at various percentages of weight loss from the resulting TGA curve.

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

-

Heating Rate: A controlled heating rate of 10 °C/min.

-

Temperature Range: Heat the sample from ambient temperature to a temperature beyond the decomposition event observed in TGA (e.g., 400 °C).

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Identify and quantify any endothermic (melting) or exothermic (decomposition) events.

Caption: Workflow for TGA and DSC analysis of this compound.

Degradation Profile

The degradation of this compound under thermal stress involves the cleavage of its chemical bonds, leading to the formation of smaller, more volatile molecules. The identification of these degradation products is crucial for understanding the degradation mechanism and for assessing any potential toxicological concerns.

Predicted Degradation Pathway

This compound is synthesized via the diazotization of N-(3-amino-4-methoxyphenyl)benzamide and subsequent coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[4] The primary point of thermal instability in azo pigments is the azo bond (-N=N-). Cleavage of this bond is the principal degradation pathway, leading to the formation of aromatic amines. Further fragmentation of the molecule can occur at higher temperatures.

Caption: Proposed thermal degradation pathway for this compound.

Predicted Thermal Decomposition Products

Based on the chemical structure of this compound and the proposed degradation pathway, the following table lists the likely thermal decomposition products that could be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Moiety |

| N-(3-amino-4-methoxyphenyl)benzamide | C14H14N2O2 | 242.27 | Diazo component |

| 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide | C17H12N2O4 | 320.29 | Coupling component |

| 3-Aminobenzamide | C7H8N2O | 136.15 | Fragmentation product |

| Aniline | C6H7N | 93.13 | Fragmentation product |

| 3-Nitroaniline | C6H6N2O2 | 138.12 | Fragmentation product |

| Naphthalenic compounds | Variable | Variable | Fragmentation of the naphthol ring |

Experimental Protocol for Pyrolysis-GC/MS

-

Instrument Setup: A pyrolysis unit is directly coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).

-

Sample Preparation: A small amount of the pigment (microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A temperature sufficient to induce fragmentation, typically in the range of 500-700°C.

-

Atmosphere: Helium (inert).

-

-

GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Temperature Program: A temperature gradient is applied to the GC oven to elute the separated compounds over time.

-

-

MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.

Summary and Conclusions

This compound exhibits moderate thermal stability, with decomposition initiating at temperatures around 250-280°C. The primary degradation mechanism is the cleavage of the azo bond, leading to the formation of aromatic amines derived from its constituent diazo and coupling components. Further fragmentation at higher temperatures can produce a range of smaller aromatic compounds. For applications involving high processing temperatures, consideration of this degradation profile is essential to ensure the final product's color stability and to assess any potential safety or regulatory implications of the degradation products. The use of standardized thermal analysis techniques such as TGA, DSC, and Py-GC/MS is critical for a comprehensive evaluation of the thermal properties of this compound.

References

- 1. advaityadyechem.co.in [advaityadyechem.co.in]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [dyestuffintermediates.com]

Toxicological studies and safety data for Pigment Red 31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety information for Pigment Red 31 (C.I. 12360). Due to the limited publicly available quantitative toxicological data for this compound, this guide also includes data on structurally analogous Naphthol AS azo pigments to provide a comparative toxicological context. This information is intended to support researchers, scientists, and professionals in drug development in their evaluation of this pigment.

Chemical and Physical Properties

This compound is a monoazo pigment belonging to the Naphthol AS pigment class. It is characterized by its bluish-red hue and is valued for its good lightfastness and resistance properties.

| Property | Value |

| CI Name | This compound |

| CI Number | 12360 |

| CAS Number | 6448-96-0 |

| Molecular Formula | C31H23N5O6 |

| Molecular Weight | 561.55 g/mol |

| Physical State | Solid, powder |

Toxicological Data Summary

The available toxicological data for this compound and its analogues are summarized below. A significant portion of the data for this compound is qualitative, often stating "no data available" in safety data sheets.

Acute Toxicity

The acute toxicity of this compound appears to be low based on oral administration studies in rats. Data for other routes of exposure are largely unavailable.

| Endpoint | This compound | Analogous Naphthol AS Pigments |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw (Rat) | Pigment Red 7: > 5000 mg/kg bw/day (Rat)[1] Pigment Red 11: > 5000 mg/kg bw (Rat, single oral gavage)[1] |

| Acute Dermal Toxicity (LD50) | No data available | Pigment Red 112: > 5000 mg/kg bw (Rat, single 24-hour occluded dose)[1] |

| Acute Inhalation Toxicity | No data available | No data available |

Irritation and Sensitization

| Endpoint | This compound | Analogous Naphthol AS Pigments |

| Skin Irritation | No quantitative data available. Generally considered at most slightly irritating. | Pigment Red 7 and other Naphthol AS pigments: Expected to be at most slightly irritating to the skin[1]. |

| Eye Irritation | No quantitative data available. | No quantitative data available. |

| Skin Sensitization | No quantitative data available. | No data available. |

Repeated Dose Toxicity

No specific repeated-dose toxicity studies were identified for this compound. However, studies on analogous pigments suggest a low potential for systemic toxicity upon repeated exposure.

| Endpoint | This compound | Analogous Naphthol AS Pigments |

| Sub-acute/Sub-chronic Oral Toxicity | No data available | Pigment Red 22: No signs of toxicity observed in a 37-day (males) and ~40-day (females) gavage study in rats at doses up to 1000 mg/kg bw/day[1]. |

Genotoxicity and Carcinogenicity

The genotoxicity and carcinogenicity potential of azo pigments is a key area of toxicological interest due to the potential for metabolic cleavage into potentially harmful aromatic amines. The available data for this compound and its analogues are largely negative in this regard.

| Endpoint | This compound | Analogous Naphthol AS Pigments |

| Genotoxicity (Ames Test) | No data available | Pigment Red 22 & 23: Positive results, potentially due to the release of aromatic amines[1]. Pigment Red 112, 170 & 268: Negative results in several in vitro genotoxicity studies[1]. |

| Carcinogenicity | Not classified as a carcinogen by IARC, OSHA, or NTP. | Pigment Red 23: Equivocal evidence for renal tumors in rats at high doses (2500 mg/kg bw/day) in a two-year feeding study[1]. |

Experimental Protocols

The following sections detail the standard methodologies for key toxicological experiments relevant to the assessment of pigments like this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test System: Typically, young adult female rats are used.

-

Procedure: A single dose of the test substance is administered by gavage. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality.

Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test System: Albino rabbits are the preferred species.

-

Procedure: A single dose of the test substance is applied to a small area of shaved skin under a semi-occlusive patch for a defined period (typically 4 hours).

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores and the reversibility of the effects.

Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to cause eye irritation or corrosion.

-

Test System: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to detect gene mutations induced by a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Observations: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Potential Toxicological Pathways

A primary toxicological concern for azo pigments is their potential metabolic reduction to aromatic amines, some of which are known or suspected carcinogens. This process is primarily mediated by azoreductases present in the gut microbiota and the liver.

Conclusion

Based on the available data, this compound exhibits low acute oral toxicity. Information on other toxicological endpoints is limited, but data from analogous Naphthol AS pigments suggest a low potential for dermal toxicity, skin and eye irritation, and systemic toxicity following repeated exposure. The genotoxic and carcinogenic potential of azo pigments is a recognized concern, primarily related to the metabolic release of aromatic amines. While some related pigments have shown positive results in genotoxicity assays, others have tested negative. This compound itself is not classified as a carcinogen.

For a comprehensive risk assessment, further studies on this compound, particularly for endpoints such as skin sensitization, genotoxicity, and chronic toxicity, would be beneficial. In the absence of such data, a cautious approach and reliance on information from structurally similar pigments are warranted.

References

An In-depth Technical Guide to the Photophysical Properties of Pigment Red 31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Pigment Red 31 (C.I. 12360), a synthetic monoazo pigment. While specific quantitative data on all its photophysical parameters are not extensively available in published literature, this document summarizes the known characteristics and provides detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound, with the chemical formula C₃₁H₂₃N₅O₆ and a molecular weight of 561.54 g/mol , is characterized as a bluish-red or purple-red powder.[1] It is insoluble in water but finds solubility in organic solvents like ethanol (B145695).[1] This pigment is known for its good lightfastness and heat resistance.[1]

Table 1: General Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 12360 |

| CAS Number | 6448-96-0 |

| Molecular Formula | C₃₁H₂₃N₅O₆ |

| Molecular Weight | 561.54 g/mol |

| Appearance | Bluish-red/Purple-red powder |

| Solubility | Insoluble in water, soluble in ethanol |

Photophysical Properties

The photophysical behavior of this compound is influenced by its molecular structure, particularly the presence of the azo chromophore, and its physical state (amorphous or crystalline).

2.1. Absorption Spectroscopy

Studies have shown that this compound exists in different polymorphic forms, which affects its spectroscopic properties. In a solution of dimethylformamide (DMF), the pigment primarily exists in a monomeric hydrazone tautomeric form. This form exhibits two main electronic transitions.

Table 2: Absorption Maxima of this compound in DMF

| Wavelength (λmax) | Reference |

| ~530 nm | |

| ~425 nm |

The electronic absorption spectra of solid-state this compound show distinct differences among its amorphous and crystalline polymorphs, with crystalline forms indicating an aggregated hydrazone structure.

2.2. Emission Spectroscopy

Experimental Protocols

The following protocols outline the methodologies for the comprehensive characterization of the photophysical properties of this compound.

3.1. UV-Visible Absorption Spectroscopy

This protocol details the measurement of the absorption spectrum of this compound to determine its absorption maxima (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMF) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.

-

-

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the this compound solution.

-

Record the absorption spectrum over a wavelength range of at least 300 nm to 700 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

3.2. Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of this compound.

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Measurement:

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Excite the sample at one of the absorption maxima (λmax) determined from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

-

3.3. Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can be determined relative to a well-characterized standard.[2][3][4]

-

Instrumentation: A spectrofluorometer.

-

Materials:

-

This compound solution of known absorbance (below 0.1).

-

A solution of a fluorescence standard with a known quantum yield that absorbs at a similar wavelength to this compound (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95). The absorbance of the standard solution should also be below 0.1 and ideally matched to the sample's absorbance.

-

-

Procedure:

-

Record the absorption spectra of both the this compound solution and the standard solution.

-

Record the fluorescence emission spectrum of the this compound solution upon excitation at a specific wavelength.

-

Under identical instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum of the standard solution.

-

Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_std).

-

Calculate the quantum yield of this compound (Φf_sample) using the following equation:

Φf_sample = Φf_std * (A_sample / A_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Abs_std and Abs_sample are the absorbances of the standard and sample at the excitation wavelength, respectively.

-

n_std and n_sample are the refractive indices of the solvents used for the standard and the sample, respectively.

-

-

3.4. Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).[5][6][7][8]

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound as for fluorescence spectroscopy.

-

Procedure:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

-

A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay curve.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For complex systems, a multi-exponential decay model may be required.

-

Visualizations

4.1. Experimental Workflow for Photophysical Characterization

4.2. Jablonski Diagram for this compound

Applications in Research and Drug Development

While primarily used as a commercial colorant, the fluorescent properties of this compound could potentially be exploited in specific research contexts. For instance, its insoluble nature could make it a candidate for creating fluorescent polymer nanoparticles for imaging or tracking applications. In drug development, understanding the photophysical properties of any compound is crucial if it is to be used in photodynamic therapy or as a fluorescent tag for bio-imaging, although the direct application of this compound in this field is not established. The protocols provided here offer a framework for the necessary characterization should such applications be considered.

References

A Historical and Technical Guide to Naphthol AS Pigments in Research

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS pigments, a class of azo dyes, have historically played a pivotal role in the advancement of biological research, particularly in the field of enzyme histochemistry. Their ability to form insoluble, brightly colored precipitates at the site of enzymatic activity provided an invaluable tool for the in situ localization of various enzymes within tissues and cells. This technical guide delves into the historical applications of Naphthol AS pigments, providing quantitative data, detailed experimental protocols from the era, and visualizations of the underlying principles and workflows.

Core Principles: The Azo-Coupling Reaction

The utility of Naphthol AS pigments in research is centered around the azo-coupling reaction. In this histochemical method, a Naphthol AS derivative, typically a phosphate (B84403) or ester, serves as a substrate for a specific enzyme. The enzyme hydrolyzes the substrate, releasing a reactive naphthol compound. This intermediate product then immediately couples with a diazonium salt present in the incubation medium to form a highly colored, insoluble azo dye. This localized precipitation allows for the precise microscopic visualization of enzyme activity.[1][2]

Below is a diagram illustrating the general principle of the azo-coupling reaction for the detection of phosphatase activity.

References

Unveiling the History and Synthesis of C.I. 12360: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

C.I. 12360, known commercially as Pigment Red 112, is a monoazo pigment that has carved a significant niche in various industrial applications due to its vibrant red hue and robust performance characteristics. This technical guide delves into the discovery and historical development of this important colorant, providing a comprehensive overview of its chemical nature, synthesis, and key milestones.

Chemical Identity and Properties

C.I. 12360 is chemically identified as 2-[(2,4,5-trichlorophenyl)azo]-N-(o-tolyl)-3-hydroxy-2-naphthamide. As a member of the Naphthol AS pigment family, it exhibits excellent lightfastness and resistance to heat, making it a preferred choice for demanding applications.

| Property | Value |

| C.I. Name | Pigment Red 112 |

| C.I. Number | 12360 |

| Chemical Formula | C₂₄H₁₆Cl₃N₃O₂ |

| CAS Number | 6535-46-2 |

| Molecular Weight | 484.77 g/mol |

| Color | Bright, neutral red |

| Pigment Class | Monoazo (Naphthol AS) |

Discovery and Historical Development

The journey of C.I. 12360 is intrinsically linked to the broader history of Naphthol AS pigments, which revolutionized the dye and pigment industry in the early 20th century.

The Genesis of Naphthol AS Pigments: The foundation for this class of pigments was laid in 1892 with the synthesis of 2-Hydroxy-3-naphthoic acid.[1] A pivotal moment arrived in 1911 when German chemists L.A. Laska, Arthur Zitscher, and Adolf Winther, working at Naphtol-Chemie Offenbach, successfully coupled this acid with diazonium salts, leading to the creation of the first Naphthol AS pigments.[1] These novel colorants offered superior fastness properties on cotton compared to existing dyes.[1]

Synthesis of C.I. 12360: A Detailed Experimental Protocol

The synthesis of C.I. 12360 is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2,4,5-Trichloroaniline (B140166)

Objective: To convert the primary aromatic amine, 2,4,5-trichloroaniline, into a diazonium salt.

Methodology:

-

A suspension of 2,4,5-trichloroaniline is prepared in an acidic medium, typically aqueous hydrochloric acid.

-

The suspension is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.

-

A solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled suspension with constant stirring.

-

The reaction is monitored to ensure complete conversion of the amine to the diazonium salt. The resulting solution of 2,4,5-trichlorobenzenediazonium chloride is kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling with Naphthol AS-D

Objective: To couple the diazonium salt with the coupling component, 3-hydroxy-N-(o-tolyl)-2-naphthamide (Naphthol AS-D), to form the final pigment.

Methodology:

-

Naphthol AS-D is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form the soluble sodium salt.

-

This alkaline solution of the coupling component is also cooled to a low temperature (0-10 °C).

-

The cold diazonium salt solution from Step 1 is slowly added to the cold solution of the coupling component with vigorous agitation.

-

The coupling reaction occurs almost instantaneously, resulting in the precipitation of the insoluble C.I. 12360 pigment.

-

The pH of the reaction mixture is carefully controlled during the coupling process to optimize the yield and quality of the pigment.

-

The precipitated pigment is then filtered, washed thoroughly with water to remove any unreacted starting materials and by-products, and finally dried.

Experimental and Logical Diagrams

To visually represent the synthesis and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

C.I. 12360, or Pigment Red 112, stands as a testament to the enduring legacy of Naphthol AS chemistry. Its discovery and development, rooted in the foundational work of early 20th-century chemists, have provided a versatile and high-performance red pigment that continues to be indispensable in a multitude of industrial applications. Understanding its historical context, chemical properties, and synthesis is crucial for researchers and professionals seeking to innovate and optimize its use in modern technologies.

References

An In-depth Technical Guide to the Core Principles of Azo Pigment Chemistry

For Researchers, Scientists, and Drug Development Professionals

Azo pigments represent the largest and most diverse class of synthetic organic colorants, accounting for a significant portion of the global organic pigment market.[1][2][3] Their widespread use in industries ranging from coatings and plastics to printing inks and textiles is a testament to their vibrant colors, high tinctorial strength, and cost-effectiveness.[2][3][4][5] This technical guide delves into the fundamental chemical principles governing the synthesis, structure, and properties of azo pigments, providing a comprehensive resource for professionals in research and development.

Core Chemical Structure and Chromophore

The defining feature of all azo colorants is the presence of one or more azo groups (-N=N-) in their molecular structure.[1][6][7] This group acts as the primary chromophore, the part of the molecule responsible for absorbing light in the visible spectrum and thus producing color.[8][9] The azo group links two sp² hybridized carbon atoms, which are typically part of aromatic ring systems such as benzene (B151609) or naphthalene (B1677914) derivatives.[6] The extended conjugation of the π-electron system across the aromatic rings and the azo bridge is fundamental to the color characteristics of these pigments.[7][10] Variations in the aromatic rings and the substituents they carry allow for the synthesis of a wide spectrum of colors, predominantly in the yellow, orange, and red range.[3][7][8]

Synthesis of Azo Pigments: A Two-Step Process

The industrial synthesis of azo pigments is almost exclusively a two-stage process: diazotization followed by azo coupling .[6][11] This versatile and robust methodology allows for the creation of a vast array of pigment structures.

Diazotization

In the first step, a primary aromatic amine, referred to as the diazo component, is converted into a highly reactive diazonium salt.[6][11] This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[6][11][12]

The general reaction can be represented as: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O Where 'Ar' represents an aromatic group and 'X' is the anionic counter-ion from the acid.

Azo Coupling

The second stage involves the reaction of the diazonium salt with a coupling component.[6][11] This is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile.[13][14] The coupling component is an electron-rich species, typically a phenol, naphthol, aromatic amine, or a compound with an active methylene (B1212753) group (e.g., acetoacetanilide).[2][6] The pH of the reaction medium is a critical parameter in this step; coupling to phenols is carried out under mildly alkaline conditions, while coupling to aromatic amines occurs in weakly acidic solutions.[6][13]

The general reaction is: [Ar-N≡N]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX Where 'Ar'-H' is the coupling component.

A logical workflow for the synthesis of azo pigments is illustrated in the following diagram:

Caption: A generalized workflow for the synthesis of azo pigments, highlighting the two key stages: diazotization and azo coupling.

Classification of Azo Pigments

Azo pigments are classified based on the number of azo groups in the molecule and their chemical constitution.[8][15]

-

Monoazo Pigments: These pigments contain a single azo group and are known for their bright yellow, orange, and red colors.[2][3] They generally have simpler structures and lower molecular weights.[2]

-

Disazo Pigments: Containing two azo groups, these pigments often exhibit higher color saturation.[3]

-

Condensed Azo Pigments: These are high-performance pigments synthesized by chemically linking two monoazo units, which significantly improves their heat and chemical resistance.[2][3][16]

-

Azo Lake Pigments: These are formed by precipitating a water-soluble azo dye containing acidic groups (like sulfonic or carboxylic acid) with a metal salt (e.g., calcium, barium, or strontium).[2][4][8][16] This "laking" process renders the dye insoluble, forming a pigment.[4]

The classification can be visualized as follows:

Caption: Hierarchical classification of azo pigments based on their chemical structure.

Tautomerism in Azo Pigments

A significant aspect of azo pigment chemistry is the phenomenon of tautomerism, particularly in pigments derived from β-naphthol and other hydroxy-containing coupling components.[4][17][18] These pigments can exist in two interconvertible forms: the azo (enol) form and the hydrazone (keto) form.[1][4][18] In the solid state, the hydrazone form is often more stable.[4][19] This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings.[17][19][20][21] The specific tautomeric form present can have a profound effect on the pigment's color and stability.[17][21]

Caption: The equilibrium between the azo and hydrazone tautomeric forms in certain azo pigments.

Key Properties and Quantitative Data

The performance of an azo pigment is determined by a range of properties, including its color strength, lightfastness, heat stability, and resistance to solvents and chemicals.[1][8] These properties are intrinsically linked to the pigment's chemical structure. For instance, increasing the molecular size, as in condensed azo pigments, generally enhances lightfastness and reduces solubility.[22]

The following table summarizes key performance data for representative azo pigments:

| Pigment Class | C.I. Name | Color | Lightfastness (BWS) | Heat Stability (°C) | Solvent Resistance |

| Monoazo | Pigment Yellow 1 | Greenish Yellow | 4-5 | ~180 | Fair |

| Monoazo | Pigment Red 3 | Red | 5 | ~160 | Poor |

| Disazo | Pigment Yellow 12 | Yellow | 4 | ~200 | Good |

| Condensed Azo | Pigment Yellow 93 | Yellow | 7-8 | ~300 | Excellent |

| Condensed Azo | Pigment Red 144 | Red | 7 | ~300 | Excellent |

| Azo Lake | Pigment Red 57:1 | Bluish Red | 4-5 | ~220 | Good |

Lightfastness is rated on the Blue Wool Scale (BWS), from 1 (poor) to 8 (excellent).

Experimental Protocols

General Protocol for the Synthesis of a Monoazo Pigment (e.g., a Naphthol Red)

This protocol outlines the general steps for synthesizing a simple monoazo pigment. Note: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[23]

Materials:

-

Primary aromatic amine (e.g., 2-nitro-p-toluidine)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Coupling component (e.g., 2-naphthol)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Deionized water

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis of a monoazo pigment.

Detailed Methodology:

-

Diazotization:

-

Suspend the primary aromatic amine in water and add concentrated hydrochloric acid.

-

Cool the resulting slurry to 0-5 °C in an ice-water bath.[24]

-

Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.[11]

-

Stir the mixture for 30-60 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve the 2-naphthol (B1666908) in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold naphthol solution with vigorous stirring.[24] A colored precipitate will form immediately.

-

Continue stirring for 1-2 hours in the ice bath to complete the reaction.

-

-

Isolation and Purification:

-

Filter the precipitated pigment using vacuum filtration.

-

Wash the filter cake thoroughly with water to remove any unreacted starting materials and salts.

-

Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C).

-

Characterization Techniques

The synthesized azo pigments can be characterized using a variety of analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, including the N=N stretching vibration.[25]

-

UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum (λmax) and confirm the color properties of the pigment.[26][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and investigate tautomeric equilibria.[17][21][26]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized pigment.[27]

Conclusion

The chemistry of azo pigments is a mature yet continually evolving field. A thorough understanding of the fundamental principles of their synthesis, the nuances of their chemical structures, and the factors influencing their key properties is essential for the rational design of new colorants with enhanced performance characteristics. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with or developing these important materials.

References

- 1. researchgate.net [researchgate.net]

- 2. What Is Azo Pigment | Fineland Chem [finelandchem.com]

- 3. Top AZO Organic Pigments for Industrial Applications | Types, Uses & Benefits - OOPS COLOR [oopscolor.com]

- 4. benchchem.com [benchchem.com]

- 5. crownpigment.com [crownpigment.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Azo dye - Wikipedia [en.wikipedia.org]

- 8. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 9. Dye - Wikipedia [en.wikipedia.org]

- 10. jchemrev.com [jchemrev.com]

- 11. fsw.cc [fsw.cc]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. Azo Coupling [organic-chemistry.org]

- 14. Azo coupling - Wikipedia [en.wikipedia.org]

- 15. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are azo pigments? What are the commonly used azo pigments? [ranbar.cn]

- 17. mdpi.com [mdpi.com]

- 18. Tautomerism of azo dyes in the solid state [uochb.cz]

- 19. researchgate.net [researchgate.net]

- 20. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. folia.unifr.ch [folia.unifr.ch]

- 22. Azo dyes and pigments - CAMEO [cameo.mfa.org]

- 23. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 24. cuhk.edu.hk [cuhk.edu.hk]

- 25. researchgate.net [researchgate.net]

- 26. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 27. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes | MDPI [mdpi.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Pigment Red 31 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of Pigment Red 31 powder. It is intended to equip laboratory and research personnel with the knowledge to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 12360, is a bluish-red naphthol pigment.[1] It is recognized for its excellent resistance to light and migration, as well as high fastness to solvents.[1]

| Property | Value |

| Chemical Formula | C31H23N5O6[2] |

| Molecular Weight | 561.54 g/mol [3] |

| CAS Number | 6448-96-0[2][3] |

| EINECS Number | 229-246-9[1][2] |

| Appearance | Red powder[1][4] |

| Odor | Odorless[4] |

Hazard Identification and Classification

The hazard classification for this compound can vary. While some safety data sheets (SDS) state that it is not classified as a hazardous substance, others indicate potential health effects.[3][4] It is crucial to handle this substance with care, assuming a degree of hazard.

Potential Health Effects:

-

Eye Contact: May cause irritation and inflammation.[4]

-

Skin Contact: Prolonged or repeated contact may lead to skin irritation, particularly in sensitive individuals.[4]

-

Inhalation: Inhalation of dust may irritate the respiratory tract.[4]

-

Ingestion: Considered harmful if swallowed and may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[4]

-

Chronic Effects: Some sources suggest possible risks of irreversible effects, though specific data for this compound is limited.[4] Related azo pigments have been associated with genotoxicity and carcinogenicity, but data for this specific substance is insufficient.[5]

Toxicological Data

Quantitative toxicological data for this compound is limited. The available data primarily pertains to its ecotoxicity. For a related substance, Pigment Red 63:1, an oral LD50 in rats has been established.

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | ≥ 5000 mg/kg (for Pigment Red 63:1) | [6] |

| Toxicity to Fish (LC50) | Fish | - | > 100 mg/L (96 h) | [3] |

| Toxicity to Daphnia (EC50) | Daphnia magna | - | > 100 mg/L (48 h) | [3] |

| Toxicity to Algae (EC50) | Algae | - | > 97 mg/L (72 h) | [3] |

Experimental Protocols

Caption: General workflow for assessing pigment powder toxicity.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling this compound powder to minimize exposure and prevent accidents.

Engineering Controls:

-

Use a chemical fume hood or other local exhaust ventilation to control airborne dust levels.[4]

-

Ensure safety showers and eyewash stations are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

-

Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber).[3][4][6]

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, use an approved respirator.[3][4]

Handling Procedures:

-

Avoid the formation of dust and aerosols.[3]

-

Minimize dust generation and accumulation.[4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the powder is handled.[7]

Storage:

-

Store in tightly closed containers in a cool, dry, and well-ventilated place.[3][4]

-

Keep away from incompatible materials such as strong oxidizing and reducing agents.[4]

Caption: Hierarchy of controls for safe handling.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[3]

Accidental Release and Disposal

Spill Cleanup:

-

Avoid generating dust.[4]

-

Use appropriate personal protective equipment.[4]

-

Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[4]

-

Clean the spill area thoroughly.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[6]

-

The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

-

Do not allow the chemical to enter drains or sewer systems.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Hazards from Combustion: May produce irritating and toxic fumes and gases upon combustion.[4]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]

-

Dust Explosion: As with many organic powders, there is a risk of dust explosion.[6]

Regulatory Information

The use of this compound in cosmetics is restricted in some regions. For example, the European Union lists it as CI 15800 and does not permit its use in products intended for the eye area or on mucous membranes.[8] The U.S. Food and Drug Administration (FDA) has also reviewed its safety for use in externally applied drugs and cosmetics, with similar restrictions.[8]

Signaling Pathways and Mechanism of Toxicity

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways or detailed molecular mechanisms through which this compound might exert toxic effects. Further research is required to elucidate these aspects.

References

The Environmental Fate and Impact of Azo Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, extensively used across the textile, pharmaceutical, food, and cosmetic industries. Their widespread application, coupled with inefficient processing, leads to significant environmental contamination. Annually, it is estimated that 7 x 107 tons of synthetic dyes are produced worldwide, with the textile industry alone accounting for over 10,000 tons.[1] Inefficient dyeing procedures result in 15-50% of these dyes being discharged into wastewater, posing a considerable threat to ecosystems and human health.[1] This technical guide provides an in-depth analysis of the environmental fate of azo dyes, their degradation pathways, and their toxicological impact on various organisms. It details the experimental protocols for assessing their biodegradability and toxicity and outlines the key molecular signaling pathways affected by these compounds and their degradation products.

Introduction: The Azo Dye Problem

Azo dyes are characterized by the presence of one or more azo bonds (–N=N–) linking aromatic rings. This chromophoric group is responsible for their vibrant colors and stability. However, this stability also contributes to their persistence in the environment. The discharge of azo dye-laden effluents into water bodies has several detrimental effects:

-

Reduced Light Penetration: The intense color of the dyes in water bodies significantly reduces light penetration, inhibiting the photosynthetic activity of aquatic flora and disrupting the entire aquatic food web.[2]

-